molecular formula C17H21N5O3S B6505336 5-cyclopropyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 1396637-08-3

5-cyclopropyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No. B6505336
CAS RN: 1396637-08-3
M. Wt: 375.4 g/mol
InChI Key: JMMLNPWUVVLILZ-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, molecular formula, and structure of the compound. The compound appears to contain a cyclopropyl group, a thiadiazole group, a piperidine group, and an oxazole group .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction and the mechanism of the reaction .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including the conditions required for these reactions and the products formed .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. The coupling involves oxidative addition and transmetalation steps, resulting in the formation of new C–C bonds.

Role of F6279-0526: F6279-0526 serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and compatibility with various functional groups make it valuable for constructing complex molecules. The rapid transmetalation with palladium(II) complexes enhances its utility .

Cycloalkane Derivatives

Cyclopropyl Moiety: The cyclopropyl group in F6279-0526 contributes to its unique properties. Cycloalkanes are cyclic hydrocarbons with single bonds between adjacent carbon atoms. The cyclopropyl ring imparts rigidity and influences the compound’s reactivity .

Indole Derivatives

Indole Scaffold: F6279-0526 contains an indole scaffold. Indole derivatives exhibit diverse biological and clinical activities. For instance, indole-3-acetic acid functions as a plant hormone. Further exploration of F6279-0526’s indole moiety may reveal additional pharmacological potential .

Pyrazole Derivatives

Pyrazole Ring: The oxazole-3-carboxamide portion of F6279-0526 resembles a pyrazole ring. Pyrazoles are versatile heterocycles with various applications. Investigating the reactivity and substituent effects of this pyrazole-like fragment could lead to novel compounds with specific biological activities .

Mechanism of Action

If the compound is a drug, this would involve studying how it interacts with biological systems to produce its effects .

Safety and Hazards

This would involve studying the toxicity of the compound and any risks associated with handling it .

Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound .

properties

IUPAC Name

5-cyclopropyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-10-15(26-21-19-10)17(24)22-6-4-11(5-7-22)9-18-16(23)13-8-14(25-20-13)12-2-3-12/h8,11-12H,2-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMLNPWUVVLILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

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